molecular formula C18H26N2O4S B5554528 N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide

N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide

Cat. No. B5554528
M. Wt: 366.5 g/mol
InChI Key: IPTVRTGOWCXFET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide and related compounds often involves multistep reactions including reductions, cyclizations, and substitutions. For example, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction in absolute ethanol, showcasing the complexity of synthesizing such molecules (Gangapuram & Redda, 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide, such as the N-[(N-Unsubstituted Pyrrole-3-carbonyl)oxy]benzamide and its precursor Spiro[isoxazole-4,3′-pyrrole], reveals complex spatial arrangements. X-ray crystal-structure analysis and computational studies, including ab initio and DFT calculations, provide insights into conformational characteristics and rotational barriers, essential for understanding the molecule's biological properties (Grassi, Cordaro, Bruno, & Nicolò, 2002).

Chemical Reactions and Properties

Chemical reactions involving N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide derivatives often involve sulfonylation, cyclization, and oxidative conditions. For instance, copper-catalyzed oxidative ipso-cyclization of N-(p-methoxyaryl)propiolamides with disulfides has been developed to synthesize 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones, illustrating the potential for creating diverse structures through metal-catalyzed reactions (Qian et al., 2015).

Scientific Research Applications

Antiviral Applications

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their antiviral activity. Compounds within this group exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of spirothiazolidinone scaffolds for developing new classes of antiviral molecules (Apaydın et al., 2020).

Anticancer Applications

New phenylaminosulfanyl-1,4‐naphthoquinone derivatives showed potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. Compounds induced apoptosis and arrested the cell cycle at the G1 phase, demonstrating the effectiveness of these derivatives as anticancer agents (Ravichandiran et al., 2019).

Neuroleptic Applications

Substituted benzamide drugs like sulpiride, which blocks cerebral dopamine receptors, are clinically effective as antipsychotic agents. These compounds have been used to distinguish different classes of dopamine receptors, indicating their significance in the development of neuroleptic medications (Theodorou et al., 1980).

properties

IUPAC Name

N-(1-oxaspiro[4.4]nonan-3-yl)-4-(propylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-2-11-19-25(22,23)16-7-5-14(6-8-16)17(21)20-15-12-18(24-13-15)9-3-4-10-18/h5-8,15,19H,2-4,9-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTVRTGOWCXFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC3(CCCC3)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide

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